N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a unique structure that combines a chromene core with a cyanophenyl and a carboxamide group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenyl derivatives with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-cyanopyridine derivatives: These compounds share a similar cyanophenyl group and are known for their reactivity and biological activities.
2-(2-cyanophenyl)-N-phenylacetamide derivatives: These compounds have a similar structure and are studied for their anticancer properties.
Uniqueness
N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chromene core, combined with the cyanophenyl and carboxamide groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H12N2O4 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H12N2O4/c1-23-15-8-4-6-11-9-13(18(22)24-16(11)15)17(21)20-14-7-3-2-5-12(14)10-19/h2-9H,1H3,(H,20,21) |
InChI Key |
KVHKGMQSIJORJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.